1-(4,8-Dichloroquinolin-3-yl)ethanone
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Overview
Description
1-(4,8-Dichloroquinolin-3-yl)ethanone is a chemical compound with the molecular formula C11H7Cl2NO. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,8-Dichloroquinolin-3-yl)ethanone typically involves the chlorination of quinoline derivatives followed by acylation. One common method includes the reaction of 4,8-dichloroquinoline with ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under reflux conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-(4,8-Dichloroquinolin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of corresponding amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, alkoxides.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Aminoquinolines.
Substitution: Substituted quinolines with various functional groups.
Scientific Research Applications
1-(4,8-Dichloroquinolin-3-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound exhibits antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics and antifungal agents.
Medicine: Research has shown that quinoline derivatives, including this compound, have potential anticancer and antimalarial activities.
Mechanism of Action
The mechanism of action of 1-(4,8-Dichloroquinolin-3-yl)ethanone involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound targets enzymes such as topoisomerases and kinases, which are crucial for DNA replication and cell division.
Pathways Involved: It interferes with the DNA synthesis and repair pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
1-(4,8-Dichloroquinolin-3-yl)ethanone can be compared with other similar quinoline derivatives:
1-(4,6-Dichloroquinolin-3-yl)ethanone: Similar in structure but differs in the position of chlorine atoms, which can affect its reactivity and biological activity.
1-(2,8-Dichloroquinolin-3-yl)ethanone: Another isomer with different chlorine positions, leading to variations in its chemical and biological properties.
1-(4,7-Dichloroquinolin-3-yl)ethanone: This compound also has a different chlorine substitution pattern, which can influence its applications and effectiveness in various fields.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
1374195-20-6 |
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Molecular Formula |
C11H7Cl2NO |
Molecular Weight |
240.08 g/mol |
IUPAC Name |
1-(4,8-dichloroquinolin-3-yl)ethanone |
InChI |
InChI=1S/C11H7Cl2NO/c1-6(15)8-5-14-11-7(10(8)13)3-2-4-9(11)12/h2-5H,1H3 |
InChI Key |
STNVRFWBJCHDNV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN=C2C(=C1Cl)C=CC=C2Cl |
Origin of Product |
United States |
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